molecular formula C34H53N5O9 B6291209 Boc-Val-Leu-Lys-AMC acetate CAS No. 74085-00-0

Boc-Val-Leu-Lys-AMC acetate

Cat. No.: B6291209
CAS No.: 74085-00-0
M. Wt: 675.8 g/mol
InChI Key: JVYNLWBGYYDEHG-RCLJCAKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Val-Leu-Lys-AMC acetate involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids (Valine, Leucine, and Lysine) using coupling reagents such as HBTU or DIC. The final step involves the attachment of the 7-amido-4-methylcoumarin (AMC) moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Boc-Val-Leu-Lys-AMC acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly sensitive to enzymatic cleavage by proteases such as plasmin, acrosin, calpain, and papain .

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used for quantitative measurements .

Scientific Research Applications

Boc-Val-Leu-Lys-AMC acetate is widely used in scientific research due to its sensitivity and specificity as a fluorogenic substrate. Its applications include:

Mechanism of Action

The mechanism of action of Boc-Val-Leu-Lys-AMC acetate involves its cleavage by specific proteases, resulting in the release of the fluorescent AMC moiety. This cleavage is highly specific and occurs at the peptide bond between Lysine and AMC. The fluorescence intensity of AMC is directly proportional to the protease activity, allowing for quantitative measurements .

Comparison with Similar Compounds

Similar Compounds

    Boc-Val-Leu-Lys-MCA: Another fluorogenic substrate with similar applications.

    Z-His-Glu-Lys-MCA: Used for specific protease assays.

    Z-Glu-Lys-MCA: Employed in enzyme kinetics studies

Uniqueness

Boc-Val-Leu-Lys-AMC acetate is unique due to its high sensitivity and specificity for plasmin and other proteases. Its strong fluorescence and stability make it an ideal substrate for quantitative measurements in various research and industrial applications .

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O7.C2H4O2/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21;1-2(3)4/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42);1H3,(H,3,4)/t23-,24-,27-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYNLWBGYYDEHG-RCLJCAKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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